Scientific Field: Organic Chemistry
Summary of the Application: The compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide made up of two amino acids. The synthesis of dipeptides is an important process in biochemistry, as these compounds play a crucial role in biological functions.
Scientific Field: Proteomics
Summary of the Application: The compound is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.
4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is a synthetic organic compound characterized by its unique cubane structure, which is a polycyclic hydrocarbon with a distinctive three-dimensional arrangement. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of 263.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a carboxylic acid functional group. This structural configuration allows for its application in various fields, particularly in organic synthesis and biological research.
These reactions are essential for modifying the compound and creating derivatives with varied properties and functionalities .
The synthesis of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid typically involves the following steps:
This method highlights the importance of protecting groups in organic synthesis, particularly in peptide synthesis and related applications .
4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxycarbonylcubanecarboxylic acid | Contains a methoxycarbonyl group instead of a Boc group | Lacks amino functionality |
| Cubane-1,4-dicarboxylic acid | Simpler structure with two carboxylic acid groups | No protecting group; serves as a precursor |
| 4-Aminocubane-1-carboxylic acid | Contains an amino group but no Boc protection | Less stable due to unprotected amino group |
The uniqueness of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid lies in its Boc-protected amino group, which enhances its stability and utility in peptide synthesis and proteomics research compared to other cubane derivatives .
Irritant